molecular formula C20H20F3N3O B15012876 2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

Cat. No.: B15012876
M. Wt: 375.4 g/mol
InChI Key: NZOSBTMUWWJMRQ-ZMOGYAJESA-N
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Description

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry and material science. The presence of multiple fluorine atoms in its structure can significantly influence its chemical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the condensation of 2,4-difluorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(morpholin-4-yl)phenyl]ethylidene]benzohydrazide
  • 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]ethylidene]benzohydrazide

Uniqueness

2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is unique due to its specific combination of fluorine atoms and the piperidine ring. This structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20F3N3O

Molecular Weight

375.4 g/mol

IUPAC Name

2,4-difluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C20H20F3N3O/c1-13(24-25-20(27)16-7-6-15(21)12-17(16)22)14-5-8-19(18(23)11-14)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10H2,1H3,(H,25,27)/b24-13+

InChI Key

NZOSBTMUWWJMRQ-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)F)F)/C2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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